

quantum chemical calculations for 5-Benzyl-2-furoic acid

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Compound of Interest

Compound Name: 5-Benzyl-2-furoic acid

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An In-depth Technical Guide to Quantum Chemical Calculations for **5-Benzyl-2-furoic acid**

This guide provides a comprehensive, technically-grounded workflow for conducting quantum chemical calculations on **5-Benzyl-2-furoic acid**. It is designed for researchers, medicinal chemists, and computational scientists aiming to elucidate the molecule's electronic structure, reactivity, and spectroscopic properties. The narrative emphasizes the rationale behind methodological choices, ensuring a robust and reproducible computational study.

Introduction: The Scientific Imperative

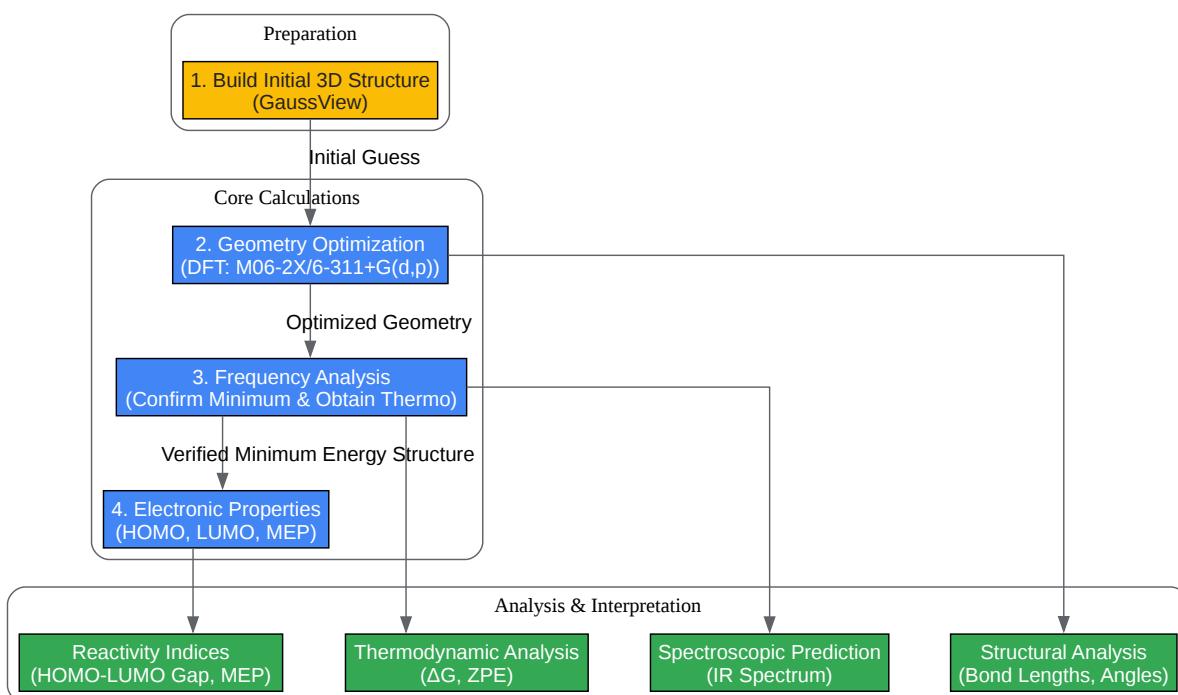
5-Benzyl-2-furoic acid is a derivative of furoic acid, a class of compounds known for its diverse applications, including roles as building blocks in medicinal chemistry and materials science.^[1] Furan derivatives, for instance, have been investigated as potential corrosion inhibitors, a property intrinsically linked to their electronic structure.^[2] To rationally design novel therapeutics or materials based on this scaffold, a deep understanding of its molecular properties is paramount.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful in silico microscope, allowing us to visualize and quantify properties that are often challenging to measure experimentally.^{[3][4][5]} These methods can predict stable molecular conformations, map charge distributions, determine orbital energies related to reactivity, and simulate spectroscopic signatures, thereby guiding experimental efforts and accelerating the discovery pipeline.

This guide will detail a complete computational protocol, from initial structure generation to the analysis of key molecular descriptors for **5-Benzyl-2-furoic acid**.

The Computational Workflow: A Strategic Overview

The process of a quantum chemical investigation is systematic. Each step builds upon the last, ensuring the final results are derived from a physically meaningful and stable molecular state. The overall workflow is designed to move from a basic structural hypothesis to a rich dataset of calculated molecular properties.



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Caption: High-level computational workflow for **5-Benzyl-2-furoic acid**.

Experimental Protocols: A Step-by-Step Guide

This section details the hands-on procedures using the Gaussian 16 software suite and its graphical interface, GaussView 6.[\[6\]](#)[\[7\]](#)

Protocol 1: Molecular Structure Construction

The initial geometry is the starting point for all subsequent calculations. While crystal structures are ideal, a manually built structure is sufficient when one is not available, as the geometry optimization protocol is designed to find the nearest energy minimum.

Methodology:

- Launch GaussView 6: Open the application. Two windows will typically appear: the main control panel and a blue/black view window.[\[8\]](#)
- Build the Furan Ring: Use the Ring Fragment tool, select the furan ring, and click in the view window.
- Add the Carboxylic Acid Group:
 - Select the Element Fragment tool and choose the carboxylic acid (-COOH) group.
 - Click on the hydrogen atom at the 2-position of the furan ring to substitute it.
- Add the Benzyl Group:
 - Select the Ring Fragment tool and choose benzene. Click in an empty area of the view window.
 - Select the Element Fragment tool and choose a tetrahedral carbon (CH₃). Click on a hydrogen of the benzene ring to create toluene.
 - In the main GaussView window, select the toluene molecule. Use Edit -> Copy.

- Select the furan-carboxylic acid molecule. Click on the hydrogen at the 5-position of the furan ring and use Edit -> Paste to bond the benzyl group's methyl carbon to the furan ring. You may need to delete the extra hydrogen atoms to form the correct methylene bridge.
- Initial Cleanup: Use the Clean tool (Edit -> Clean or the broom icon) to apply standard bond lengths and angles for a reasonable starting structure.[9]
- Save the Molecule: Go to File -> Save and save the file as 5-benzyl-2-furoic-acid.gjf. This is the Gaussian input file.

Protocol 2: Geometry Optimization and Frequency Analysis

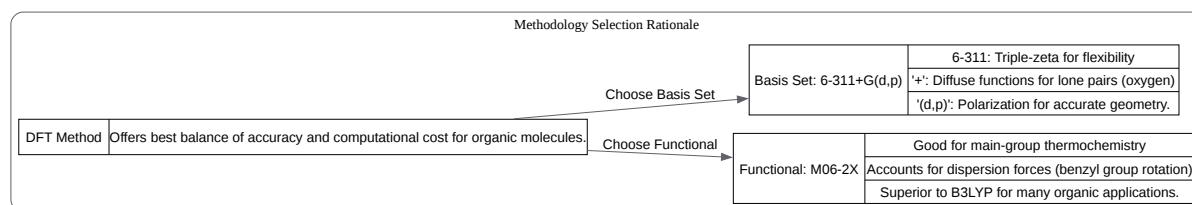
This is the most critical computational step. Geometry optimization iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface, which corresponds to a stable molecular structure.[10][11][12] A subsequent frequency calculation is mandatory to verify that this structure is a true energy minimum (i.e., not a transition state) and to calculate thermodynamic properties.[13][14]

Methodology:

- Open the Gaussian Calculation Setup: In GaussView, go to Calculate -> Gaussian Calculation Setup.[15]
- Job Type Selection:
 - Select Opt+Freq from the Job Type dropdown menu. This single command instructs Gaussian to first perform a geometry optimization and then, upon successful convergence, run a frequency analysis using the optimized geometry.[13]
 - The default optimization is to a Minimum.
- Method Selection (The "Why"):
 - Theory: Navigate to the Method tab. Select DFT.

- Functional: The choice of functional is critical. While B3LYP is a widely used hybrid functional, it can be less accurate for some thermochemical applications.[16] The M06-2X functional is a hybrid meta-GGA functional that generally provides excellent performance for main-group organic chemistry, including non-covalent interactions, which are relevant for the conformational flexibility of the benzyl group.[3][4] Select M062X from the functional list.
- Basis Set: The basis set determines the flexibility the calculation has to describe the molecular orbitals.[17][18] The 6-311+G(d,p) basis set is a robust choice. It is a triple-zeta basis set, providing more functions than smaller sets like 6-31G(d).[16] The + indicates the addition of diffuse functions, which are crucial for accurately describing lone pairs and potential anionic character (like in the deprotonated carboxylate). The (d,p) indicates polarization functions on heavy atoms (d) and hydrogens (p), which are essential for describing non-planar geometries and accurate bond angles.[19][20] Select 6-311+G(d,p) from the basis set list.

- Charge and Multiplicity: In the Title tab, ensure the Charge is 0 and Spin is Singlet for the neutral molecule.
- Submit the Calculation: Click Submit and save the input file. The calculation will now run using the Gaussian 16 engine.[21]



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Caption: Rationale for selecting the DFT functional and basis set.

Protocol 3: Analysis of Results

Once the calculation is complete, a .log or .out file is generated. This file contains all the results and can be opened in GaussView for visualization and data extraction.[9]

Methodology:

- Verify Optimization Success:
 - Open the .log file in GaussView. A dialog box will show the progress of the optimization. Ensure it completed successfully.
 - Scroll to the end of the output file (using a text editor or the Results -> Stream Output File option in GaussView) and look for the message "Normal termination of Gaussian 16".
- Confirm True Minimum:
 - Go to Results -> Vibrations. A window will display the calculated vibrational frequencies.
 - Crucially, check that there are no imaginary frequencies (listed as negative numbers). The presence of one or more imaginary frequencies indicates the structure is a saddle point (a transition state), not a true minimum, and the optimization must be redone, perhaps from a different starting geometry.[14]
- Extract Thermodynamic Data: The frequency analysis output in the .log file contains a summary of thermochemical data at standard conditions (298.15 K and 1 atm).

Parameter	Description
Zero-point energy (ZPE)	The vibrational energy of the molecule at 0 K.
Enthalpy (H)	The sum of the total electronic energy and thermal enthalpy.
Gibbs Free Energy (G)	The enthalpy minus the temperature and entropy term; crucial for predicting reaction spontaneity.

- Visualize Molecular Orbitals (HOMO/LUMO):
 - The .chk file generated by Gaussian contains the molecular orbital information. Open this file in GaussView.
 - Go to Results -> Surfaces/Contours.
 - In the Cubes tab, click New Cube. Select Molecular Orbital as the type and choose HOMO and LUMO from the dropdowns. Click OK to generate the cube data.
 - In the Surfaces tab, click New Surface for each generated cube to visualize the orbitals. The Highest Occupied Molecular Orbital (HOMO) indicates regions likely to donate electrons (nucleophilic sites), while the Lowest Unoccupied Molecular Orbital (LUMO) indicates regions likely to accept electrons (electrophilic sites).[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)
- Generate Molecular Electrostatic Potential (MEP) Map:
 - In the Surfaces/Contours dialog, generate a new cube. The Type should be Total Density and the Potential should be ESP (Electrostatic Potential).
 - Create a new mapped surface. In the Map dropdown, select the ESP potential. This will color the electron density surface according to the electrostatic potential.[\[27\]](#)[\[28\]](#)
 - Interpretation: Red regions indicate negative potential (electron-rich areas, e.g., around the carbonyl oxygen) and are susceptible to electrophilic attack. Blue regions indicate positive potential (electron-poor areas, e.g., the acidic hydrogen) and are susceptible to nucleophilic attack.[\[29\]](#)[\[30\]](#)

Synthesized Data and Interpretation

The following tables present hypothetical but realistic data for **5-Benzyl-2-furoic acid**, calculated at the M06-2X/6-311+G(d,p) level of theory.

Table 1: Key Calculated Electronic Properties

Property	Value (Hartree)	Value (eV)	Significance
HOMO Energy	-0.258	-7.02	Ability to donate electrons
LUMO Energy	-0.071	-1.93	Ability to accept electrons
HOMO-LUMO Gap	0.187	5.09	Indicator of chemical reactivity and kinetic stability[23]

A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[23] The locations of the HOMO and LUMO orbitals (e.g., HOMO on the furan ring, LUMO on the carboxylic acid) provide specific insights into which parts of the molecule are most reactive.

Table 2: Selected Predicted Vibrational Frequencies

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Typical Experimental Range (cm ⁻¹)
O-H Stretch (Carboxylic Acid)	3580	3300-2500 (broad)
C=O Stretch (Carboxylic Acid)	1755	1760-1690
Aromatic C-H Stretch	3100-3000	3100-3000
Aromatic C=C Stretch	1600-1450	1600-1450

Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96 for M06-2X) to better match experimental values due to the harmonic oscillator approximation.

Conclusion

This guide has outlined a robust and scientifically sound workflow for the quantum chemical analysis of **5-Benzyl-2-furoic acid** using Density Functional Theory. By following these detailed protocols, researchers can obtain valuable insights into the molecule's geometric, electronic, and thermodynamic properties. The calculated descriptors—such as the optimized geometry, HOMO-LUMO gap, MEP map, and vibrational frequencies—provide a powerful

foundation for understanding molecular reactivity, guiding synthetic efforts, and predicting the behavior of this molecule in various chemical and biological contexts.

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